molecular formula C11H26N2 B1594180 N,N,N',N'-Tetraethyl-1,3-propanediamine CAS No. 60558-96-5

N,N,N',N'-Tetraethyl-1,3-propanediamine

Cat. No. B1594180
CAS RN: 60558-96-5
M. Wt: 186.34 g/mol
InChI Key: RCZLVPFECJNLMZ-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetraethyl-1,3-propanediamine is a colorless to light yellow transparent liquid, soluble in water and alcohol, with a general content greater than 98% .


Synthesis Analysis

N,N,N’,N’-Tetraethyl-1,3-propanediamine can be used as a ligand for the preparation of dinuclear μ-carbonato-dicopper (II) species . It is also used as a catalyst for the Baylis-Hillman reaction of cycloalkenones .


Molecular Structure Analysis

The molecular formula of N,N,N’,N’-Tetraethyl-1,3-propanediamine is C11H26N2, and its molecular weight is 186.3375 . The IUPAC Standard InChI is InChI=1S/C11H26N2/c1-5-12(6-2)10-9-11-13(7-3)8-4/h5-11H2,1-4H3 .


Chemical Reactions Analysis

N,N,N’,N’-Tetraethyl-1,3-propanediamine shows the ability to absorb CO2 when dissolved in an aqueous solution . It can also be used as a catalyst for the Baylis-Hillman reaction of cycloalkenones .


Physical And Chemical Properties Analysis

N,N,N’,N’-Tetraethyl-1,3-propanediamine is a colorless to light yellow transparent liquid . It is soluble in water and alcohol . The refractive index n20/D is 1.4377 (lit.) . The boiling point is 133 °C/80 mmHg (lit.) , and the density is 0.81 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Separation of Hydrocarbons

    • Summary: This compound is used as a switchable solvent for the separation of hydrocarbons and their derivatives . It can switch from a water-immiscible form to a water-miscible bicarbonate salt when CO2 is injected, and back to a water-immiscible form when N2 is injected .
    • Method: The compound was used to separate mixtures of benzene/cyclohexane, ethyl acetate/acetonitrile, and ethyl acetate/n-heptane . The corresponding partition and selectivity coefficients were determined .
    • Results: The separation selectivity increased in the order of dipropylamine < di-sec-butylamine < CyNMe2 < TEPDA, i.e., TEPDA was best suited for the separation of hydrocarbons and their derivatives . In addition, cycling experiments revealed that TEPDA can be reused at least 15 times and was well suited for industrial applications .
  • Catalyst in Polyurethane Foams and Epoxy Resins

    • Summary: This compound is used as a catalyst in the production of polyurethane foams and as a curing catalyst for epoxy resins .
    • Method: The compound is added during the polymerization process to accelerate the reaction .
    • Results: The use of this compound as a catalyst results in improved properties of the final product, such as enhanced mechanical strength and thermal stability .
  • Catalyst for the Baylis-Hillman Reaction

    • Summary: This compound can be used as a catalyst for the Baylis-Hillman reaction of cycloalkenones .
    • Method: The compound is added during the reaction process to accelerate the reaction .
    • Results: The use of this compound as a catalyst results in improved reaction efficiency .
  • Preparation of Homodimeric Asymmetric Monomethine Cyanine Dyes

    • Summary: This compound is used in the preparation of homodimeric asymmetric monomethine cyanine dyes during the bisquaternization process .
    • Method: The compound is added during the dye synthesis process to facilitate the formation of the desired dye structure .
    • Results: The use of this compound in the synthesis process results in the successful preparation of the desired dye .

Safety And Hazards

N,N,N’,N’-Tetraethyl-1,3-propanediamine is classified as a skin corrosive substance (Skin Corr. 1B) . It causes severe skin burns and eye damage . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N,N,N',N'-tetraethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26N2/c1-5-12(6-2)10-9-11-13(7-3)8-4/h5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZLVPFECJNLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209331
Record name N,N,N',N'-Tetraethyl-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N',N'-Tetraethyl-1,3-propanediamine

CAS RN

60558-96-5
Record name N,N,N',N'-Tetraethyl-1,3-propanediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060558965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N',N'-Tetraethyl-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-Tetraethyl-1,3-propanediamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
J Cheng, H Guo, Y Qiu, Z Zhang, Y Mao, L Qian… - Bioresource …, 2020 - Elsevier
Switchable solvent N, N, N', N'-tetraethyl-1,3-propanediamine (TEPDA) was proposed to extract lipids from wet Nannochloropsis oceanica with a 5% higher extraction efficiency than …
Number of citations: 19 www.sciencedirect.com
Y Liu, Z Qiu, H Zhong, X Zhao, W Huang, X Xing - RSC advances, 2020 - pubs.rsc.org
Solvent extraction is commonly used to separate mixtures of hydrocarbons and their derivatives, and solvent choice is strongly influenced by the affinity to the target component, cost …
Number of citations: 4 pubs.rsc.org
X Li, Z Yang, H Sui, A Jain, L He - Fuel, 2018 - Elsevier
A switchable solvent with a diamine structure called N, N, N′, N′-tetraethyl-1, 3-propanediamine (TEPDA) has been synthesized through an alkylation reaction. This solvent can …
Number of citations: 39 www.sciencedirect.com
MA Aboudzadeh, ME Munoz, A Santamaria… - …, 2012 - ACS Publications
Novel supramolecular ionic networks were obtained by reacting citric acid and aliphatic diamines. A proton transfer reaction takes place between the carboxylic acid of citric acid and …
Number of citations: 53 pubs.acs.org
H Guo, J Cheng, Y Mao, L Qian, W Yang… - Bioresource Technology, 2022 - Elsevier
To facilitate the lipid extraction from Nannochloropsis oceanica with thick cell wall using switchable hydrophilicity solvent, ultrasound-assisted N, N, N', N'-tetraethyl-1,3-propanediamine …
Number of citations: 22 www.sciencedirect.com
S Willdorf-Cohen, A Zhegur-Khais… - ACS applied energy …, 2023 - ACS Publications
Recently, the development of durable anion-exchange membrane fuel cells (AEMFCs) has increased in intensity due to their potential to use low-cost, sustainable components. However…
Number of citations: 6 pubs.acs.org
Y Yang, H Sui, J Ma, L He, X Li - Fuel Processing Technology, 2021 - Elsevier
The entrainment of residual switchable hydrophilicity solvents (eg, N, N, N′, N′-tetraethyl-1,3-propanediamine (TEPDA)) in the oil phase after solvent extraction was considered as …
Number of citations: 11 www.sciencedirect.com
EN Komkova, DF Stamatialis, H Strathmann… - Journal of Membrane …, 2004 - Elsevier
Anion-exchange membranes (AEM) are prepared from chloromethylated polysulfone and a number of diamine compounds. The properties of the new AEM including the water content, …
Number of citations: 273 www.sciencedirect.com
JY Park, MC Kim, J Cheng, W Yang, DK Kim - Renewable Energy, 2020 - Elsevier
The feasibility of potassium hydroxide for simultaneous removal of chlorophyll during solvent extraction from wet microalgae (200 g/L) was evaluated. Extracted oil was converted to …
Number of citations: 11 www.sciencedirect.com
RC Taylor, GR Dobson, RA Kolodny - Inorganic Chemistry, 1968 - ACS Publications
X= Cl, Br, I; L= NP, NPN, T-NPN) have been characterized by elemental analysis, proton magnetic resonance, spec-trophotometric, and conductivity studies. Ionic complexes of the type […
Number of citations: 6 pubs.acs.org

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